molecular formula C18H23N5OS B2866557 4-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-5-carboxamide CAS No. 2034409-42-0

4-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-5-carboxamide

Cat. No.: B2866557
CAS No.: 2034409-42-0
M. Wt: 357.48
InChI Key: ZJNYUOWPSLRPRK-UHFFFAOYSA-N
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Description

“4-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-5-carboxamide” is a chemical compound. It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities . Quinazoline derivatives containing a thiazole ring have been found to exhibit good antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The yield of the synthesis process is reported to be 77% .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral techniques . The molecular weight of a similar compound, N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-4-piperidinyl]-4-oxo-3H-phthalazine-1-carboxamide, is 418.5g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been carried out under a nitrogen/argon atmosphere .

Scientific Research Applications

Antibacterial Properties

Research has shown that certain derivatives of tetrahydroquinazoline, which share structural similarities with 4-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-5-carboxamide, exhibit significant antibacterial activities. For example, a study by Selvakumar and Elango (2017) synthesized novel carboxamide derivatives with a tetrahydroquinazoline structure and tested them against various Gram-positive and Gram-negative bacteria, finding that some derivatives containing the thiazole ring exhibited notable antibacterial activity (Selvakumar & Elango, 2017).

Antimicrobial Potential

Derivatives of quinazoline have also been explored for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and tested them for antifungal and antibacterial activities, demonstrating potential as antimicrobial agents (Patel & Patel, 2010). Additionally, Saad et al. (2011) synthesized pyrazoles and triazoles bearing a quinazoline moiety and found that some of these compounds exhibited significant analgesic activity (Saad, Osman, & Moustafa, 2011).

Antihypertensive Applications

The structural framework of tetrahydroquinazoline is also being explored for its potential in treating hypertension. Takai et al. (1986) synthesized piperidine derivatives with a tetrahydroquinazoline ring system and evaluated them for antihypertensive activity, with some compounds showing promise in this regard (Takai et al., 1986).

Potential in Antipsychotic Medications

The compound's structural analogs have been investigated for their potential as antipsychotic agents. Norman et al. (1996) studied heterocyclic carboxamides, including analogs with a structure similar to tetrahydroquinazoline, for their binding to various receptors and in vivo antipsychotic activities (Norman, Navas, Thompson, & Rigdon, 1996).

Future Directions

The future directions for research on “4-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-5-carboxamide” could involve further exploration of its biological activities. Given the promising antibacterial activity of similar compounds , it would be interesting to investigate the potential of this compound in the field of medicinal chemistry.

Properties

IUPAC Name

4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-16(25-11-21-12)18(24)22-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-10-20-17/h10-11,13H,2-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYUOWPSLRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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